molecular formula C12H28O2S2Sn B14737512 Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis- CAS No. 3026-81-1

Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-

Cat. No.: B14737512
CAS No.: 3026-81-1
M. Wt: 387.2 g/mol
InChI Key: ZFWGNAOKHGCBSE-UHFFFAOYSA-L
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Description

Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is a chemical compound with the molecular formula C14H30O2S2Sn It is a derivative of ethanol where the hydrogen atoms are replaced by a dibutylstannylene group and thio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- typically involves the reaction of dibutyltin dichloride with thiol-containing ethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:

Bu2SnCl2+2HSCH2CH2OHBu2Sn(SCH2CH2OH)2+2HCl\text{Bu}_2\text{SnCl}_2 + 2 \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{Bu}_2\text{Sn(SCH}_2\text{CH}_2\text{OH})_2 + 2 \text{HCl} Bu2​SnCl2​+2HSCH2​CH2​OH→Bu2​Sn(SCH2​CH2​OH)2​+2HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The dibutylstannylene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- involves its interaction with various molecular targets. The dibutylstannylene group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The thio groups can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-[(1-methylethylidene)bis(thio)]bis-
  • Ethanol, 2,2’-[(propane-2,2-diylbis(sulfanediyl))diethanol]

Uniqueness

Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

3026-81-1

Molecular Formula

C12H28O2S2Sn

Molecular Weight

387.2 g/mol

IUPAC Name

2-[dibutyl(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol

InChI

InChI=1S/2C4H9.2C2H6OS.Sn/c2*1-3-4-2;2*3-1-2-4;/h2*1,3-4H2,2H3;2*3-4H,1-2H2;/q;;;;+2/p-2

InChI Key

ZFWGNAOKHGCBSE-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SCCO)SCCO

physical_description

Liquid

Origin of Product

United States

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